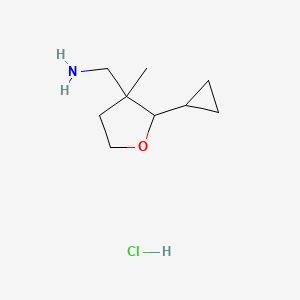
(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-Cyclopropyl-3-methyloxolan-3-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1803583-84-7 . It has a molecular weight of 191.7 . The compound is in powder form and is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name for this compound is (2-cyclopropyl-3-methyltetrahydrofuran-3-yl)methanamine hydrochloride . The InChI code for this compound is 1S/C9H17NO.ClH/c1-9(6-10)4-5-11-8(9)7-2-3-7;/h7-8H,2-6,10H2,1H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
A novel 1,3-Dithiolane Compound, N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, was synthesized, showcasing the potential of complex cyclopropyl derivatives in developing new molecular structures. The structural confirmation through 1H NMR and X-ray diffractions emphasizes the meticulous analysis involved in such chemical syntheses (Zhai Zhi-we, 2014).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes with catecholate and derivatives of phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated significant photocytotoxic properties. Their ability to generate reactive oxygen species and interact favorably with DNA highlights the use of such compounds in therapeutic and diagnostic applications, particularly in light-mediated treatments (Uttara Basu et al., 2014).
Enantioselective Synthesis and Medicinal Applications
The enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, presenting as conformationally restricted homophenylalanine analogs, offers insights into the structural specificity required in drug design and the potential medicinal applications of cyclopropyl derivatives (A. Demir et al., 2004).
Autocatalytic Radical Ring Opening
The study of N-Cyclopropyl-N-phenylamine and its conversion into N-(1,2-dioxolan-3-yl)-N-phenylamine provides valuable insights into the behavior of cyclopropyl derivatives under oxidative conditions. The findings could contribute significantly to understanding the mechanistic pathways in organic reactions and designing new synthetic routes (K. Wimalasena et al., 2001).
Molecular Spectrometry and Stereoisomeric Analysis
The characterization of stereoisomeric synthons of cyclopropane amino acids under atmospheric pressure ionization conditions emphasizes the role of molecular spectrometry in detailed structural analysis, pivotal for understanding compound properties in various scientific applications (S. Cristoni et al., 2000).
Safety and Hazards
properties
IUPAC Name |
(2-cyclopropyl-3-methyloxolan-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(6-10)4-5-11-8(9)7-2-3-7;/h7-8H,2-6,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJRFSLOZVOECW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1C2CC2)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)
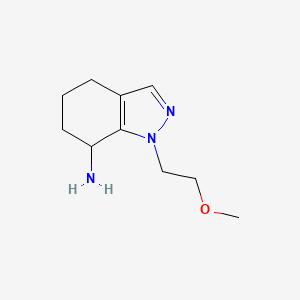
![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
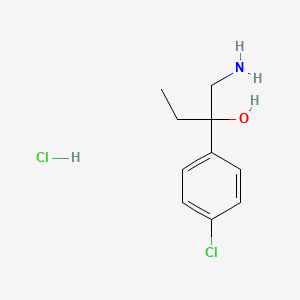
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)
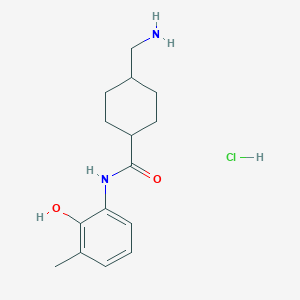

![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)
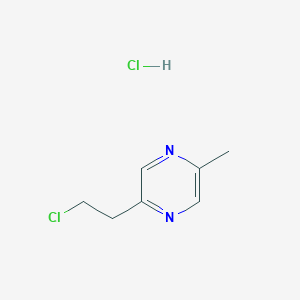
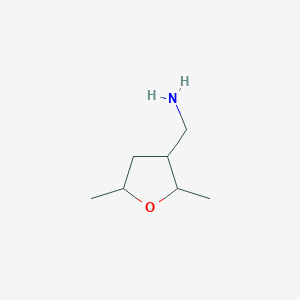

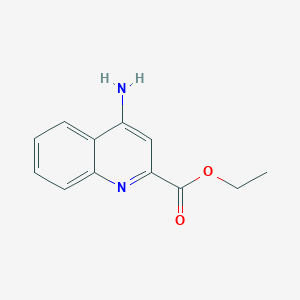
methanone hydrobromide](/img/structure/B1379261.png)
methanone hydrobromide](/img/structure/B1379262.png)